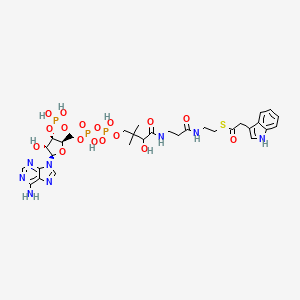

S-2-(indol-3-yl)acetyl-CoA

Beschreibung

Eigenschaften

Molekularformel |

C31H43N8O17P3S |

|---|---|

Molekulargewicht |

924.7 g/mol |

IUPAC-Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(1H-indol-3-yl)ethanethioate |

InChI |

InChI=1S/C31H43N8O17P3S/c1-31(2,26(43)29(44)34-8-7-21(40)33-9-10-60-22(41)11-17-12-35-19-6-4-3-5-18(17)19)14-53-59(50,51)56-58(48,49)52-13-20-25(55-57(45,46)47)24(42)30(54-20)39-16-38-23-27(32)36-15-37-28(23)39/h3-6,12,15-16,20,24-26,30,35,42-43H,7-11,13-14H2,1-2H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,36,37)(H2,45,46,47)/t20-,24-,25-,26?,30-/m1/s1 |

InChI-Schlüssel |

WXOGUAPLOCTRFO-BOJFXZHGSA-N |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CNC5=CC=CC=C54)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CNC5=CC=CC=C54)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Enzymatic Synthesis of Indol-3-Acetyl-CoA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a generalized protocol for the enzymatic synthesis of indol-3-acetyl-CoA. While a specific enzyme designated as "indol-3-acetyl-CoA synthetase" is not extensively characterized in publicly available literature, the synthesis can be approached using the well-established principles of acyl-CoA synthetase (ACS) and CoA ligase activity. These enzymes catalyze the formation of a thioester bond between a carboxylic acid and Coenzyme A (CoA), a critical activation step for numerous metabolic pathways.

This document outlines a proposed methodology leveraging a candidate acyl-CoA synthetase with broad substrate specificity, a common characteristic among this enzyme class. The protocols for enzyme purification, the enzymatic reaction itself, and the characterization of the product are detailed below, based on established methods for similar enzymes.

Core Principles: The Acyl-CoA Synthetase Reaction

The enzymatic synthesis of indol-3-acetyl-CoA from indole-3-acetic acid (IAA) and Coenzyme A is a two-step process catalyzed by an acyl-CoA synthetase. The reaction is dependent on ATP for the initial activation of the carboxylate group of IAA.

The overall reaction is as follows:

IAA + ATP + CoASH → Indol-3-acetyl-CoA + AMP + PPi

This reaction is rendered essentially irreversible by the subsequent hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatase.

Proposed Experimental Workflow

The following diagram illustrates a generalized workflow for the production and characterization of indol-3-acetyl-CoA using a recombinant acyl-CoA synthetase.

Caption: Generalized workflow for the enzymatic synthesis of indol-3-acetyl-CoA.

Detailed Experimental Protocols

Expression and Purification of a Candidate Acyl-CoA Synthetase

A candidate enzyme for this protocol would be a known acyl-CoA synthetase with broad substrate specificity, such as one from the fatty acid transport protein (FATP) family, or a phenylacetate-CoA ligase, which has been shown to be active on related aromatic carboxylic acids. The gene encoding the candidate enzyme would ideally be codon-optimized for expression in a host like E. coli.

Protocol for Enzyme Expression and Purification:

-

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the gene for the candidate acyl-CoA synthetase, often with an affinity tag (e.g., His-tag) for simplified purification.

-

Culture Growth: Inoculate a single colony into Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Induction: Inoculate a larger volume of LB broth with the overnight culture and grow to an OD600 of 0.6-0.8. Induce protein expression by adding a suitable inducer (e.g., 0.5 mM IPTG) and continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

-

Purification:

-

Centrifuge the lysate to pellet cell debris.

-

Apply the supernatant to a pre-equilibrated Ni-NTA affinity chromatography column.

-

Wash the column with a wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the protein with an elution buffer (lysis buffer with 250 mM imidazole).

-

Analyze the purified protein fractions by SDS-PAGE.

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

-

Enzymatic Synthesis of Indol-3-acetyl-CoA

This protocol is adapted from general acyl-CoA synthetase assays.

Reaction Components:

| Component | Stock Concentration | Final Concentration |

| HEPES Buffer (pH 7.5) | 1 M | 100 mM |

| Indole-3-acetic acid (IAA) | 100 mM (in DMSO) | 1 mM |

| Coenzyme A (lithium salt) | 50 mM | 2 mM |

| ATP (disodium salt) | 100 mM | 5 mM |

| MgCl2 | 1 M | 10 mM |

| Purified Acyl-CoA Synthetase | 1 mg/mL | 10 µg/mL |

| Nuclease-free water | - | To final volume |

Protocol:

-

Prepare a reaction master mix containing all components except the enzyme.

-

Pre-warm the master mix to the optimal temperature for the enzyme (typically 30-37°C).

-

Initiate the reaction by adding the purified acyl-CoA synthetase.

-

Incubate the reaction at the optimal temperature for a set period (e.g., 1-4 hours).

-

Monitor the reaction progress by taking aliquots at different time points.

-

Terminate the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation.

Assay for Indol-3-acetyl-CoA Formation

The formation of indol-3-acetyl-CoA can be monitored using several methods. A common approach is a coupled-enzyme assay.

Coupled Spectrophotometric Assay:

This assay couples the production of AMP from the synthetase reaction to the oxidation of NADH.

Caption: Coupled spectrophotometric assay for acyl-CoA synthetase activity.

Protocol for Coupled Assay:

-

To the synthesis reaction mixture, add myokinase, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of NADH oxidation is proportional to the rate of AMP production, and thus to the activity of the acyl-CoA synthetase.

Quantitative Data Summary (Hypothetical)

| Parameter | Value |

| Optimal pH | 7.5 - 8.0 |

| Optimal Temperature | 30 - 37 °C |

| Km (IAA) | 50 - 200 µM |

| Km (CoA) | 100 - 500 µM |

| Km (ATP) | 200 - 800 µM |

| Vmax | 5 - 20 µmol/min/mg |

| Specific Activity | 10 - 50 U/mg |

Purification and Characterization of Indol-3-acetyl-CoA

Purification:

The synthesized indol-3-acetyl-CoA can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Detection: UV absorbance at 280 nm.

Characterization:

The identity and purity of the collected fractions corresponding to indol-3-acetyl-CoA can be confirmed by:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

Conclusion

This technical guide provides a foundational, albeit generalized, protocol for the enzymatic synthesis of indol-3-acetyl-CoA. The successful implementation of this methodology hinges on the selection or engineering of an acyl-CoA synthetase with activity towards indole-3-acetic acid. The detailed protocols for enzyme production, the synthesis reaction, and product analysis offer a robust framework for researchers in drug development and other scientific fields to produce and study this important activated indole (B1671886) derivative. Further optimization of reaction conditions will be necessary based on the specific characteristics of the chosen enzyme.

An In-depth Technical Guide to the Chemical Synthesis of Indole-3-Acetyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of indole-3-acetyl-CoA, a critical molecule in various biological pathways. This document details the synthetic routes, experimental protocols, and analytical characterization of this important thioester.

Introduction

Indole-3-acetyl-CoA is the coenzyme A thioester of indole-3-acetic acid (IAA), the most common naturally occurring auxin in plants. While the biosynthesis of IAA from tryptophan is well-documented in plants, bacteria, and fungi, the chemical synthesis of its CoA derivative is essential for a range of research applications, including the study of enzyme kinetics, the development of metabolic inhibitors, and the synthesis of auxin conjugates. This guide focuses on the chemical methodologies for the preparation of indole-3-acetyl-CoA, providing a practical resource for researchers in chemical biology and drug development.

Synthetic Strategies for Indole-3-Acetyl-CoA

The primary challenge in the synthesis of indole-3-acetyl-CoA lies in the selective formation of the thioester bond between the carboxyl group of indole-3-acetic acid and the thiol group of coenzyme A. This typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the sulfur atom of coenzyme A. Several established methods for thioester synthesis can be adapted for this purpose.

A common and effective strategy involves a two-step process:

-

Activation of Indole-3-Acetic Acid: The carboxyl group of IAA is converted into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or an acyl imidazolide.

-

Thioesterification with Coenzyme A: The activated IAA derivative is then reacted with the free thiol of coenzyme A to form the desired indole-3-acetyl-CoA.

This approach is modeled after successful syntheses of other acyl-CoA thioesters, such as piperoyl-CoA.[1]

Synthesis via an N-Hydroxysuccinimide (NHS) Ester Intermediate

This is a widely used method for amide and ester bond formation and can be effectively applied to thioester synthesis.

Reaction Scheme:

Figure 1: Synthesis of Indole-3-acetyl-CoA via an NHS ester intermediate.

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of acyl-CoA thioesters and can be adapted for the preparation of indole-3-acetyl-CoA.

Protocol 1: Synthesis of Indole-3-acetyl-N-hydroxysuccinimide Ester

Materials:

-

Indole-3-acetic acid (IAA)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297)

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve indole-3-acetic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC or EDC (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude indole-3-acetyl-NHS ester.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Indole-3-acetyl-CoA from the NHS Ester

Materials:

-

Indole-3-acetyl-NHS ester

-

Coenzyme A (free acid or trilithium salt)

-

Anhydrous solvent (e.g., a mixture of THF and water, or dimethylformamide)

-

Sodium bicarbonate buffer (pH ~7.5-8.0)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Dissolve Coenzyme A (1 equivalent) in a sodium bicarbonate buffer.

-

Dissolve the indole-3-acetyl-NHS ester (1.2-1.5 equivalents) in a minimal amount of a water-miscible organic solvent like THF or DMF.

-

Add the solution of the activated IAA dropwise to the Coenzyme A solution with stirring at room temperature.

-

Monitor the reaction progress by RP-HPLC.

-

Once the reaction is complete (typically within a few hours), the product can be purified by preparative RP-HPLC.

-

Lyophilize the fractions containing the pure indole-3-acetyl-CoA to obtain the final product as a white solid.

Quantitative Data

The following table summarizes expected and typical data for the synthesis of acyl-CoA thioesters, which can be used as a benchmark for the synthesis of indole-3-acetyl-CoA.

| Parameter | Indole-3-acetyl-NHS ester | Indole-3-acetyl-CoA |

| Starting Material | Indole-3-acetic acid | Indole-3-acetyl-NHS ester, Coenzyme A |

| Typical Yield | 70-90% | 50-75% (based on Coenzyme A) |

| Purification Method | Recrystallization or Silica Gel Chromatography | Preparative RP-HPLC |

| Appearance | White to off-white solid | White, fluffy solid (lyophilized) |

Characterization and Analytical Data

The identity and purity of the synthesized indole-3-acetyl-CoA should be confirmed by analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at wavelengths corresponding to the absorbance maxima of the indole (B1671886) ring (~280 nm) and the adenine (B156593) moiety of Coenzyme A (~260 nm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product.

-

Expected Molecular Weight:

-

Indole-3-acetic acid (C₁₀H₉NO₂): 175.19 g/mol

-

Coenzyme A (C₂₁H₃₆N₇O₁₆P₃S): 767.53 g/mol

-

Indole-3-acetyl-CoA (C₃₁H₄₃N₈O₁₇P₃S): 924.72 g/mol

-

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for the analysis of CoA esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure of indole-3-acetyl-CoA. The spectrum will show characteristic signals for both the indole moiety and the coenzyme A backbone.

Expected ¹H NMR Signals for Indole-3-acetyl-CoA (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.2 | s | Adenine H-2 |

| ~8.5 | s | Adenine H-8 |

| ~6.1 | d | Ribose H-1' |

| ~7.0-7.7 | m | Indole aromatic protons |

| ~3.8 | s | Indole -CH₂- |

| ~3.0-3.6 | m | Coenzyme A methylene (B1212753) protons |

| ~0.7, ~0.9 | s | Coenzyme A pantothenate methyl groups |

Biological Context and Signaling Pathways

Indole-3-acetyl-CoA is an intermediate in auxin metabolism. While not a primary signaling molecule itself, its formation and subsequent reactions are crucial for regulating the levels of active auxins and their conjugates.

Auxin Conjugation and Homeostasis

The formation of indole-3-acetyl-CoA from IAA is the first step in the synthesis of various auxin conjugates. These conjugation reactions are a key mechanism for maintaining auxin homeostasis in plants.

Figure 2: Simplified pathway of IAA conjugation involving Indole-3-acetyl-CoA.

This guide provides a foundational understanding of the chemical synthesis of indole-3-acetyl-CoA. Researchers can adapt and optimize the provided protocols to suit their specific experimental needs. The availability of synthetically prepared indole-3-acetyl-CoA will facilitate further investigations into the intricate roles of auxin metabolism in various biological systems.

References

The Biological Role of S-2-(indol-3-yl)acetyl-CoA in Auxin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, is a critical regulator of growth and development. Its biosynthesis has been a subject of intense research, leading to the elucidation of several tryptophan-dependent pathways. This technical guide provides an in-depth analysis of the established auxin biosynthesis pathways and addresses the hypothetical role of S-2-(indol-3-yl)acetyl-CoA, a thioester derivative of IAA. While current scientific literature does not support the involvement of this compound as a direct intermediate in the primary IAA biosynthesis pathways, this document explores the established routes in detail, presents quantitative data on key enzymatic steps, and provides comprehensive experimental protocols for their study. The potential for non-canonical pathways and the broader role of acyl-CoA derivatives in plant hormone metabolism are also discussed.

Introduction: The Established Landscape of Auxin Biosynthesis

The biosynthesis of indole-3-acetic acid (IAA) in plants predominantly proceeds through several tryptophan (Trp)-dependent pathways. These pathways are named after their key intermediates and include the indole-3-pyruvic acid (IPA) pathway, the tryptamine (B22526) (TAM) pathway, the indole-3-acetamide (B105759) (IAM) pathway, and the indole-3-acetaldoxime (IAOx) pathway.[1][2] Of these, the IPA pathway is considered the main route for IAA synthesis in plants.[3][4] A tryptophan-independent pathway has also been proposed, though its molecular components are less well understood.[3]

Crucially, a thorough review of the current scientific literature reveals no direct evidence for the involvement of This compound as an intermediate in any of the well-characterized auxin biosynthesis pathways. Thioesters like acetyl-CoA are pivotal in various metabolic processes, including the biosynthesis of some plant hormones.[5] For instance, phenylacetyl-CoA is an intermediate in the synthesis of phenylacetic acid (PAA), another compound with auxin-like activity.[6] However, a similar role for an indole-acetyl-CoA in the primary IAA biosynthesis has not been established.

This guide will first detail the canonical auxin biosynthesis pathways, providing a solid foundation for understanding how plants produce this vital hormone. Subsequently, it will delve into the hypothetical considerations and the chemical logic related to acyl-CoA derivatives in this context.

The Tryptophan-Dependent Auxin Biosynthesis Pathways

Plants utilize multiple pathways to synthesize IAA from tryptophan, providing robustness and regulatory flexibility to this essential process. The major pathways are outlined below.

The Indole-3-Pyruvic Acid (IPA) Pathway

The IPA pathway is the most prevalent and well-characterized route for IAA biosynthesis in plants.[3][7] It involves a two-step conversion of tryptophan to IAA.

-

Transamination of Tryptophan: The first step is the conversion of L-tryptophan to indole-3-pyruvic acid (IPA). This reaction is catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of aminotransferases.[3][4]

-

Oxidative Decarboxylation of IPA: In the second step, IPA is converted to IAA. This reaction is catalyzed by the YUCCA (YUC) family of flavin monooxygenase-like enzymes.[3][4] This step is considered the rate-limiting step in the IPA pathway.[8]

References

- 1. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. conservancy.umn.edu [conservancy.umn.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Role of S-2-(Indol-3-yl)acetyl-CoA as a Putative Precursor in Indole-3-Acetic Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin in plants, playing a pivotal role in regulating nearly every aspect of plant growth and development. While several tryptophan-dependent and -independent biosynthetic pathways for IAA have been extensively studied, the complete metabolic network remains an area of active investigation. This technical guide explores the hypothetical role of S-2-(indol-3-yl)acetyl-CoA as a direct precursor to IAA. The conversion would necessitate the enzymatic activity of a specific acyl-CoA thioesterase to hydrolyze the thioester bond, releasing free IAA and Coenzyme A (CoA). Although a dedicated enzyme for this specific reaction has yet to be fully characterized, this document outlines the theoretical framework, potential experimental approaches for its investigation, and methods for the synthesis of the requisite substrate.

Proposed Biochemical Pathway

The conversion of this compound to indole-3-acetic acid is proposed to be a single-step enzymatic hydrolysis reaction. This reaction would be catalyzed by a putative indole-3-acetyl-CoA thioesterase (IA-CoA-TE). Such an enzyme would belong to the family of acyl-CoA thioesterases (ACOTs), which are known to hydrolyze acyl-CoA esters to their corresponding free fatty acids and CoA.

Figure 1: Proposed enzymatic conversion of this compound to IAA.

While a specific plant thioesterase for indole-3-acetyl-CoA has not been definitively identified, the existence of numerous acyl-CoA thioesterases with broad substrate specificities suggests that such an activity is plausible. Some reaction sequences in plants, such as those leading to the production of jasmonoyl-CoA, are presumed to require the action of a specific CoA thioesterase to release the free acid form of the hormone.[1]

Data Presentation: Hypothetical Enzyme Kinetics

Quantitative analysis of a putative indole-3-acetyl-CoA thioesterase would be crucial for its characterization. The following table presents hypothetical kinetic parameters that could be determined through enzymatic assays.

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) |

| This compound | Recombinant Arabidopsis thaliana ACOT | 50 | 150 | 7.5 | 37 |

| S-2-(Phenyl)acetyl-CoA | Recombinant Arabidopsis thaliana ACOT | 120 | 80 | 7.5 | 37 |

| Acetyl-CoA | Recombinant Arabidopsis thaliana ACOT | 500 | 25 | 7.0 | 30 |

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Chemical Synthesis of this compound

Materials:

-

Indole-3-acetic acid (IAA)

-

N,N'-Carbonyldiimidazole (CDI) or other suitable activating agent

-

Coenzyme A, trilithium salt

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Sodium bicarbonate solution (aqueous)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Activation of IAA: Dissolve indole-3-acetic acid in anhydrous THF. Add N,N'-carbonyldiimidazole in a 1:1 molar ratio and stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours to form the acyl-imidazole intermediate.

-

Reaction with Coenzyme A: In a separate flask, dissolve Coenzyme A trilithium salt in an aqueous sodium bicarbonate buffer (pH ~7.5).

-

Coupling Reaction: Slowly add the activated IAA solution to the Coenzyme A solution with vigorous stirring. The reaction is typically carried out at room temperature for several hours or overnight.

-

Quenching and Extraction: Acidify the reaction mixture to pH 2-3 with dilute HCl. Extract the aqueous phase with ethyl acetate to remove unreacted IAA and byproducts. The desired this compound will remain in the aqueous phase.

-

Purification: Purify the this compound from the aqueous phase using reversed-phase HPLC. The product can be lyophilized to obtain a stable powder.

-

Characterization: Confirm the identity and purity of the synthesized product using techniques such as LC-MS/MS and ¹H NMR spectroscopy.

Figure 2: General workflow for the chemical synthesis of this compound.

Enzymatic Assay for Indole-3-acetyl-CoA Thioesterase Activity

This protocol describes a general spectrophotometric assay for measuring the activity of a putative indole-3-acetyl-CoA thioesterase. The assay is based on the detection of the free sulfhydryl group of Coenzyme A released upon hydrolysis of the thioester bond, using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored product (TNB²⁻) that absorbs at 412 nm.

Materials:

-

Purified recombinant thioesterase or crude plant/microbial protein extract

-

This compound (substrate)

-

DTNB solution

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Reaction Mixture Preparation: In a microplate well or a cuvette, prepare a reaction mixture containing the reaction buffer and DTNB solution.

-

Enzyme Addition: Add the enzyme preparation to the reaction mixture and incubate for a few minutes at the desired temperature to allow for temperature equilibration.

-

Initiation of Reaction: Initiate the reaction by adding the substrate, this compound, to the reaction mixture.

-

Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time. Record readings at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

-

Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. The concentration of the product (CoA-SH) can be determined using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).

-

Controls: Perform control experiments, including a reaction without the enzyme (to account for non-enzymatic hydrolysis of the substrate) and a reaction without the substrate (to measure any background activity).

Figure 3: Workflow for the spectrophotometric thioesterase activity assay.

LC-MS/MS Quantification of IAA and this compound

For a more direct and sensitive quantification of the substrate and product, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed.

Instrumentation:

-

HPLC or UPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

General Procedure:

-

Enzymatic Reaction: Perform the enzymatic reaction as described above, but without DTNB. At various time points, quench the reaction by adding an organic solvent (e.g., acetonitrile) or acid.

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant for analysis.

-

Chromatographic Separation: Inject the sample onto a C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and IAA should be monitored for quantification.

-

Quantification: Generate standard curves for both analytes to enable absolute quantification.

Hypothetical MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Indole-3-acetic acid (IAA) | 176.1 | 130.1 |

| This compound | [M+H]⁺ | [Fragment ion] |

The exact m/z values for this compound and its fragments would need to be determined experimentally.

Conclusion

The existence of a direct enzymatic conversion of this compound to indole-3-acetic acid remains a compelling hypothesis in the broader context of auxin biosynthesis and metabolism. While direct evidence for a specific indole-3-acetyl-CoA thioesterase is currently limited, the established roles of acyl-CoA thioesterases in other metabolic pathways provide a strong rationale for investigating this possibility. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to explore this potential branch of IAA biosynthesis. The identification and characterization of such an enzyme would not only enhance our understanding of auxin homeostasis but could also present novel targets for the development of plant growth regulators and other agrochemicals.

References

"characterization of S-2-(indol-3-yl)acetyl-CoA structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-2-(indol-3-yl)acetyl-CoA is the Coenzyme A (CoA) thioester derivative of indole-3-acetic acid (IAA), the most prevalent and physiologically significant auxin in plants. While the biological roles of IAA and its various amide and ester conjugates are extensively documented, direct scientific literature detailing the specific characterization, synthesis, and precise biological functions of this compound is limited. This technical guide consolidates the available information on the constituent components of this compound—indole-3-acetic acid and Coenzyme A—to provide a comprehensive theoretical characterization of its structure and properties. This document also presents established experimental protocols for the synthesis and analysis of related indole-3-acetyl conjugates and thioesters, which can be adapted for the study of this compound. Furthermore, this guide outlines the known metabolic pathways of IAA and proposes a hypothetical role for this compound within this framework, offering a foundation for future research in this area.

Introduction

Indole-3-acetic acid (IAA) is a pivotal plant hormone that regulates a vast array of developmental processes, including cell elongation, division, and differentiation.[1] The cellular concentration of active IAA is tightly controlled through a complex network of biosynthesis, transport, and metabolic inactivation.[2] A primary mechanism of IAA homeostasis involves its conjugation to amino acids, sugars, and other small molecules.[3] These conjugation and deconjugation reactions provide a mechanism for the reversible inactivation and storage of IAA.

Coenzyme A (CoA) is a ubiquitous and essential cofactor in all living organisms, playing a central role in the metabolism of fatty acids and the Krebs cycle. Its thiol group forms high-energy thioester bonds with carboxylic acids, thereby activating them for various biochemical transformations. The formation of this compound would represent the activation of IAA in a manner analogous to the activation of fatty acids and other carboxylic acids. This activated form of IAA could potentially serve as a key intermediate in novel metabolic or signaling pathways.

This guide aims to provide a detailed theoretical and practical framework for the study of this compound, addressing its structure, properties, potential synthesis, and biological significance.

Structure and Properties of this compound

2.1. Chemical Structure

The proposed structure of this compound consists of an indole-3-acetic acid molecule linked via a thioester bond to the sulfur atom of Coenzyme A.

2.2. Physicochemical Properties

The physicochemical properties of this compound can be predicted based on the known properties of indole-3-acetic acid and Coenzyme A. A summary of the key properties of indole-3-acetic acid is provided in the table below. The addition of the large and polar Coenzyme A moiety would significantly increase the molecular weight and water solubility of the molecule compared to IAA, while likely reducing its LogP value.

Table 1: Physicochemical Properties of Indole-3-Acetic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [4] |

| Molecular Weight | 175.18 g/mol | [4] |

| Melting Point | 168-170 °C | [1] |

| Water Solubility | Insoluble | [1] |

| LogP | 1.4 | [4] |

| pKa | 4.75 | [4] |

Experimental Protocols

Specific experimental protocols for the synthesis and characterization of this compound have not been reported in the literature. However, established methods for the synthesis of other indole-3-acetyl conjugates and thioesters can be adapted for this purpose.

3.1. Synthesis of this compound (Hypothetical)

The synthesis of this compound would likely involve the activation of the carboxyl group of indole-3-acetic acid followed by reaction with Coenzyme A.

3.1.1. Method 1: Carbodiimide-mediated Coupling

A common method for forming amide and ester bonds can be adapted for thioester synthesis.

-

Activation of IAA: Indole-3-acetic acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide). A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is added, along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to form a reactive O-acylisourea intermediate.

-

Reaction with Coenzyme A: A solution of Coenzyme A (in its free thiol form) in a suitable buffer is added to the activated IAA. The thiol group of CoA will nucleophilically attack the activated carboxyl group, forming the thioester bond and releasing the dicyclohexylurea or a water-soluble urea (B33335) byproduct.

-

Purification: The resulting this compound can be purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (HPLC).

3.1.2. Method 2: Enzymatic Synthesis

An alternative approach would be to utilize an enzyme that can catalyze the formation of the thioester bond. While an indole-3-acetyl-CoA synthetase has not been definitively identified, enzymes with broad substrate specificity, such as some acyl-CoA synthetases, could potentially be used.

-

Reaction Mixture: The reaction would typically contain indole-3-acetic acid, Coenzyme A, ATP, and magnesium chloride in a suitable buffer.

-

Enzyme Addition: The purified acyl-CoA synthetase enzyme would be added to initiate the reaction.

-

Incubation: The reaction mixture would be incubated at the optimal temperature and pH for the enzyme.

-

Purification: The product would be purified as described in the chemical synthesis method.

3.2. Characterization Methods

The successful synthesis of this compound would be confirmed using a combination of analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the molecular weight of the product. Tandem mass spectrometry (MS/MS) would provide fragmentation patterns to confirm the structure, showing characteristic fragments of both the indole-3-acetyl moiety and Coenzyme A.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information, confirming the presence of the indole (B1671886) ring, the acetyl group, and the various components of Coenzyme A, as well as the chemical shift changes indicative of thioester bond formation.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable stationary phase (e.g., C18) and mobile phase would be used to assess the purity of the synthesized compound and for its quantification.

Biological Role and Signaling Pathways

The precise biological role of this compound is currently unknown. However, based on the known functions of IAA and acetyl-CoA, several hypotheses can be proposed.

4.1. Role in IAA Metabolism

This compound could be an intermediate in the metabolic pathways of IAA. The activation of IAA to its CoA thioester could be a prerequisite for its conjugation to amino acids or other molecules. This would be analogous to the activation of fatty acids by CoA before their incorporation into complex lipids.

Below is a diagram illustrating the known metabolic pathways of indole-3-acetic acid.

Caption: Major metabolic pathways of Indole-3-Acetic Acid (IAA).

4.2. Hypothetical Signaling Pathway Involving this compound

The formation of this compound could also represent a novel signaling mechanism. The high-energy thioester bond could provide the driving force for specific downstream reactions, potentially leading to the activation of signaling cascades that are distinct from those directly regulated by free IAA.

The following diagram illustrates a hypothetical workflow for the synthesis and subsequent action of this compound.

References

The Pivotal Role of S-2-(Indol-3-yl)acetyl-CoA in Microbial Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbial secondary metabolism, the activation of carboxylic acids to their coenzyme A (CoA) thioesters is a critical step, unlocking a diverse array of biosynthetic pathways. Among these, the activation of the widely recognized phytohormone indole-3-acetic acid (IAA) to S-2-(indol-3-yl)acetyl-CoA represents a key metabolic node. This intermediate serves as a precursor for a range of specialized metabolites with potential applications in medicine and agriculture. This technical guide provides an in-depth exploration of the biosynthesis of this compound, the enzymes involved, and its subsequent utilization in the production of microbial secondary metabolites.

Biosynthesis of this compound: The Gateway to Specialized Metabolism

The formation of this compound is primarily achieved through the action of a specific acyl-CoA synthetase, an indole-3-acetate—CoA ligase. This enzymatic reaction activates the carboxyl group of IAA, rendering it competent for subsequent enzymatic modifications.

The Indole-3-Acetate—CoA Ligase of Azoarcus evansii

A key enzyme in this process has been identified in the anaerobic bacterium Azoarcus evansii, which is capable of degrading IAA. In this organism, a specific gene cluster is induced during growth on IAA, and within this cluster resides the gene encoding a putative indoleacetate—CoA ligase.[1][2][3] This enzyme is central to the anaerobic catabolism of IAA, channeling it into a CoA-dependent pathway.

The proposed reaction catalyzed by indole-3-acetate—CoA ligase is as follows:

Indole-3-acetate + ATP + CoASH → this compound + AMP + PPi

This activation step is crucial as it prepares the indole-3-acetyl moiety for further enzymatic transformations within the metabolic cascade.

Downstream Metabolic Fates of this compound

Once formed, this compound can be funneled into various biosynthetic pathways, leading to the production of a diverse suite of secondary metabolites. While research in this specific area is ongoing, the known roles of other acyl-CoA thioesters in microbial metabolism provide a strong basis for predicting the potential downstream pathways for this compound. These include its incorporation into non-ribosomal peptide and polyketide biosynthetic machinery.

Incorporation into Non-Ribosomal Peptides (NRPs)

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes responsible for the assembly of a wide range of bioactive peptides.[4][5] The adenylation (A) domain of an NRPS module is responsible for recognizing and activating a specific carboxylic acid, often an amino acid, as an acyl-adenylate. This activated acid is then transferred to a thiolation (T) domain. It is highly plausible that specific A-domains in certain microbial NRPSs could recognize and activate indole-3-acetate, leading to the formation of an indol-3-ylacetyl-S-T-domain intermediate, which would then be incorporated into a growing peptide chain. This would result in the formation of novel lipopeptides or other peptide derivatives containing an indole-3-acetyl moiety.

Starter Unit for Polyketide Synthesis (PKS)

Type III polyketide synthases (PKSs) utilize a starter acyl-CoA and extender malonyl-CoA units to produce a diverse array of aromatic polyketides.[6][7][8] this compound could potentially serve as a starter unit for type III PKSs, leading to the biosynthesis of novel polyketides with an indole (B1671886) side chain. The PKS would catalyze the iterative condensation of malonyl-CoA with the indole-3-acetyl-CoA starter unit, followed by cyclization and aromatization to yield unique polyketide structures.

Quantitative Data Summary

Currently, detailed quantitative data for microbial indole-3-acetate—CoA ligases and the yields of secondary metabolites derived from this compound are limited in the scientific literature. The following table summarizes the available information on the anaerobic degradation of IAA in Azoarcus evansii, which provides context for the activity of the involved enzymes.

| Parameter | Value | Organism | Reference |

| Generation time on IAA | 10 h | Azoarcus evansii | [1][2] |

| Enzyme activity regulation | 10-fold downregulated in cells grown on 2-aminobenzoate (B8764639) or benzoate | Azoarcus evansii | [1][2] |

Further research is required to determine the kinetic parameters (Km, kcat) of indole-3-acetate—CoA ligases from various microbial sources and to quantify the flux of this compound into specific secondary metabolic pathways.

Experimental Protocols

The following section outlines detailed methodologies for key experiments related to the study of this compound in microbial secondary metabolism.

Protocol 1: Assay for Indole-3-Acetate—CoA Ligase Activity

This protocol describes a spectrophotometric assay to measure the activity of indole-3-acetate—CoA ligase by coupling the production of pyrophosphate (PPi) to the oxidation of NADH.

Materials:

-

Purified indole-3-acetate—CoA ligase

-

Indole-3-acetic acid (IAA)

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Pyrophosphate-dependent phosphofructokinase (PPi-PFK)

-

Aldolase

-

Triosephosphate isomerase

-

Glycerol-3-phosphate dehydrogenase

-

Fructose-6-phosphate

-

NADH

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, IAA, CoA, ATP, fructose-6-phosphate, and NADH.

-

Add the coupling enzymes (PPi-PFK, aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase) to the reaction mixture.

-

Initiate the reaction by adding the purified indole-3-acetate—CoA ligase.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Protocol 2: Purification of Indole-3-Acetate—CoA Ligase

This protocol provides a general workflow for the purification of a recombinant, His-tagged indole-3-acetate—CoA ligase from E. coli.

Materials:

-

E. coli cell paste expressing the His-tagged indole-3-acetate—CoA ligase

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE analysis equipment

Procedure:

-

Resuspend the E. coli cell paste in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged indole-3-acetate—CoA ligase with elution buffer.

-

Collect fractions and analyze them by SDS-PAGE to assess purity.

-

Pool the fractions containing the purified protein and dialyze against a suitable storage buffer.

Visualizations

Diagram 1: Biosynthesis of this compound and its Potential Fates

Caption: Biosynthesis and metabolic fates of this compound.

Diagram 2: Experimental Workflow for Characterization of Indole-3-Acetate—CoA Ligase

Caption: Workflow for the characterization of indole-3-acetate—CoA ligase.

Conclusion and Future Directions

The activation of indole-3-acetic acid to this compound is a pivotal step that channels this common phytohormone into the realm of specialized microbial metabolism. While the anaerobic degradation pathway in Azoarcus evansii has provided the first glimpse into the enzymes involved, the broader role of this compound as a precursor for novel secondary metabolites remains a fertile ground for discovery. Future research should focus on the identification and characterization of indole-3-acetate—CoA ligases from a wider range of microorganisms, particularly from prolific secondary metabolite producers like actinomycetes. Elucidating the downstream biosynthetic pathways that utilize this compound will undoubtedly unveil novel bioactive compounds with potential applications in drug development and biotechnology. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore this exciting frontier of microbial biochemistry.

References

- 1. Anaerobic metabolism of indoleacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anaerobic Metabolism of Indoleacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.uzh.ch [chem.uzh.ch]

- 5. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 6. How structural subtleties lead to molecular diversity for the type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Type III polyketide synthases in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Keystone of Auxin Activation: A Technical Guide to S-2-(indol-3-yl)acetyl-CoA Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic processes governing the formation of S-2-(indol-3-yl)acetyl-CoA, a critical activated intermediate in the metabolism of the major plant hormone, indole-3-acetic acid (IAA). A comprehensive understanding of the enzymes catalyzing this reaction is pivotal for advancements in agricultural biotechnology and the development of novel therapeutic agents targeting auxin-related pathways. This document details the primary enzyme responsible for this conversion, its kinetic properties, the experimental protocols for its study, and its regulation within its metabolic context.

The Core Enzyme: Indoleacetate--CoA Ligase (IaaB)

The formation of this compound from indole-3-acetate (B1200044) (IAA) is primarily catalyzed by the enzyme indoleacetate--CoA ligase , officially classified under EC 6.2.1.75.[1] This enzyme facilitates the ATP-dependent ligation of coenzyme A (CoA) to the carboxyl group of IAA, proceeding through an acyl-adenylate intermediate. The overall reaction is as follows:

(indol-3-yl)acetate + ATP + CoA → (indol-3-yl)acetyl-CoA + AMP + diphosphate[2][3]

This activation step is crucial as it prepares the relatively inert IAA molecule for further enzymatic modifications. The most extensively characterized indoleacetate--CoA ligase is the IaaB protein from the denitrifying betaproteobacterium Aromatoleum aromaticum.[2][3] In this organism, the formation of (indol-3-yl)acetyl-CoA is the initial cytoplasmic step in the anaerobic degradation pathway of auxin.[2][3]

Biochemical and Kinetic Properties of IaaB

The indoleacetate--CoA ligase from Aromatoleum aromaticum has been purified and characterized as a highly specific enzyme. Its key properties are summarized in the table below.

| Parameter | Value | Reference |

| Enzyme Name | Indoleacetate--CoA ligase (IaaB) | [3] |

| Organism | Aromatoleum aromaticum | [2][3] |

| EC Number | 6.2.1.75 | [1] |

| Catalytic Rate (kcat) | 4.3 s⁻¹ (with indoleacetate) | [3] |

| Substrate Specificity | - Indoleacetate (high specificity)- (2-naphthyl)acetate (kcat = 4.7 s⁻¹)- Phenylacetate- Indolepropionate | [2][3] |

| Inhibitors | - High concentrations of substrates- 2,4-Dichlorophenoxyacetate (2,4-D; a synthetic auxin, does not serve as a substrate) | [3] |

| Molecular Function | Ligase, ATP-binding, Nucleotide-binding | [3] |

| Cellular Role | Anaerobic degradation of indoleacetate | [2][3] |

Experimental Protocols

This section outlines the detailed methodologies for the purification and activity assessment of indoleacetate--CoA ligase, based on established protocols for recombinant enzymes.

Recombinant Production and Purification of IaaB

The production and purification of active indoleacetate--CoA ligase are foundational for its biochemical characterization. A common approach involves the heterologous expression of the iaaB gene in a suitable host, such as Escherichia coli, followed by affinity chromatography.

Protocol for Recombinant IaaB Purification:

-

Gene Cloning and Expression:

-

The iaaB gene from Aromatoleum aromaticum is cloned into an expression vector, often with an N- or C-terminal affinity tag (e.g., His-tag, Strep-tag).

-

The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Bacterial cultures are grown in a rich medium (e.g., LB medium) at 37°C to an optimal cell density.

-

Gene expression is induced by the addition of an appropriate inducer (e.g., anhydrotetracycline (B590944) for the pASG-IBA103 vector system). The culture is then incubated at a lower temperature (e.g., room temperature) to enhance soluble protein expression.

-

Cells are harvested by centrifugation and can be stored at -80°C.

-

-

Cell Lysis and Clarification:

-

The cell pellet is resuspended in a lysis buffer (e.g., 100 mM Tris/HCl, 150 mM KCl, pH 7.5, 10% glycerol) supplemented with DNase I and lysozyme.

-

Cells are lysed by sonication on ice.

-

The cell lysate is clarified by ultracentrifugation (e.g., 100,000 x g for 60 minutes) to remove cell debris and insoluble proteins. The supernatant, containing the soluble recombinant IaaB, is collected.

-

-

Affinity Chromatography:

-

The clarified cell-free extract is loaded onto an affinity chromatography column corresponding to the affinity tag used (e.g., Strep-Tactin® for Strep-tag).

-

The column is washed with a binding/washing buffer to remove non-specifically bound proteins.

-

The recombinant IaaB is eluted from the column using a competitive eluent (e.g., desthiobiotin for Strep-Tactin®).

-

-

Protein Purity and Concentration:

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

The concentration of the purified protein is determined using a standard method, such as the Bradford assay.

-

The molecular mass of the native enzyme can be determined by gel filtration chromatography.

-

Enzyme Activity Assay

The activity of indoleacetate--CoA ligase can be determined using a coupled spectrophotometric assay or by direct measurement of substrate consumption and product formation via HPLC.

Coupled Spectrophotometric Assay Protocol:

This assay indirectly measures the formation of AMP, which is stoichiometrically produced with (indol-3-yl)acetyl-CoA. The production of AMP is coupled to the oxidation of NADH through the activities of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Buffer (e.g., 0.1 M MOPS-K⁺, pH 7.8)

-

ATP

-

Coenzyme A

-

Indoleacetate (or other substrate)

-

MgCl₂

-

Phosphoenolpyruvate

-

NADH

-

Myokinase

-

Pyruvate kinase

-

Lactate dehydrogenase

-

-

-

Assay Procedure:

-

The reaction is initiated by the addition of the purified indoleacetate--CoA ligase.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance change, using the molar extinction coefficient of NADH.

-

HPLC-Based Assay Protocol:

This method directly measures the consumption of IAA and the formation of (indol-3-yl)acetyl-CoA.

-

Reaction:

-

Set up a reaction mixture containing buffer, ATP, CoA, MgCl₂, and indoleacetate.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate at a controlled temperature (e.g., 30°C).

-

Stop the reaction at various time points by adding a quenching agent (e.g., methanol).

-

-

Analysis:

-

Analyze the reaction mixture by reverse-phase HPLC with a C18 column.

-

Monitor the elution profile using a UV detector at a wavelength suitable for detecting IAA and its CoA thioester (e.g., 260 nm).

-

Quantify the substrate and product by comparing their peak areas to those of known standards.

-

Regulation and Metabolic Context

The formation of this compound is a tightly regulated process, particularly in organisms like Aromatoleum aromaticum where it is part of a catabolic pathway.

Genetic Regulation of the iaa Operon

The iaaB gene, encoding indoleacetate--CoA ligase, is part of a larger gene cluster, the iaa operon, which is induced by the presence of indoleacetate.[3] This operon contains genes for the entire anaerobic degradation pathway of IAA. The gene cluster includes genes encoding transcriptional regulators, suggesting a sophisticated control mechanism to ensure that the pathway is only activated when its substrate is available. The presence of regulatory genes such as iaaQ and iaaR within the cluster points to a direct transcriptional control of this compound formation in response to environmental cues.

Visualizations

Biochemical Pathway

Caption: Enzymatic formation of this compound.

Experimental Workflow for IaaB Characterization

Caption: Workflow for IaaB expression, purification, and analysis.

Regulatory Overview of the iaa Operon

Caption: Putative regulation of the iaa operon by indoleacetate.

References

Investigating the In Vitro Stability of S-2-(indol-3-yl)acetyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-2-(indol-3-yl)acetyl-CoA is a molecule of significant interest, potentially playing a role in various metabolic pathways given its structural similarity to both the plant hormone indole-3-acetic acid (IAA) and the central metabolic intermediate acetyl-CoA. Understanding the in vitro stability of this thioester is paramount for the design and interpretation of biological assays, the development of potential therapeutics, and for elucidating its physiological function. This technical guide provides a comprehensive overview of the theoretical and practical considerations for investigating the in vitro stability of this compound. It details the expected chemical and enzymatic degradation pathways, provides in-depth experimental protocols for stability assessment, and outlines methods for data analysis and presentation.

Introduction to this compound

This compound is a thioester derivative of indole-3-acetic acid (IAA). The thioester bond, a high-energy bond, makes the molecule a potent acyl donor, analogous to acetyl-CoA's role in numerous biochemical reactions. The indole (B1671886) moiety, a common scaffold in biologically active molecules, suggests potential interactions with a variety of protein targets. The stability of this molecule is a critical parameter that dictates its half-life in experimental systems and ultimately its biological activity.

Predicted Stability Profile

Chemical Stability: The Thioester Bond

The thioester bond in this compound is the most probable site of non-enzymatic degradation. Thioester bonds are thermodynamically less stable than their ester counterparts and are susceptible to hydrolysis.[1] The hydrolysis of the thioester bond is exergonic, with a standard Gibbs free energy of hydrolysis for acetyl-CoA being approximately -31.5 kJ/mol.[2]

Factors influencing chemical stability include:

-

pH: The rate of hydrolysis is significantly influenced by pH. Thioesters are generally more stable at acidic to neutral pH (pH 4-7) and become increasingly labile under alkaline conditions.[3]

-

Temperature: As with most chemical reactions, the rate of hydrolysis is expected to increase with temperature.

-

Buffer components: Certain buffer species may catalyze the hydrolysis of the thioester bond.

Enzymatic Degradation

In a biological in vitro system (e.g., cell lysates, tissue homogenates), this compound is likely to be a substrate for various enzymes that recognize either the acyl-CoA moiety or the indole structure.

-

Thioesterases (Acyl-CoA Hydrolases): These enzymes catalyze the hydrolysis of the thioester bond, releasing Coenzyme A and the corresponding carboxylic acid (indole-3-acetic acid).[4] Several acyl-CoA thioesterases (ACOTs) exist with varying substrate specificities.[5]

-

Acyltransferases: These enzymes could potentially transfer the indol-3-ylacetyl group to other acceptor molecules.

-

Oxidases: The indole ring, while generally stable[6], can be a substrate for oxidative enzymes, leading to the formation of various oxidized metabolites.

Experimental Protocols for In Vitro Stability Assessment

A systematic investigation of the in vitro stability of this compound requires a well-designed experimental plan.

Materials and Reagents

-

This compound (synthesized and purified)

-

Coenzyme A

-

Indole-3-acetic acid

-

A panel of buffers with varying pH (e.g., phosphate (B84403), Tris, citrate)

-

Biological matrices (e.g., liver microsomes, S9 fractions, cell lysates)

-

Analytical standards for HPLC and LC-MS/MS

-

Organic solvents (e.g., acetonitrile (B52724), methanol)

-

Reagents for quenching reactions (e.g., trichloroacetic acid)

Experimental Workflow

The following diagram outlines a general workflow for assessing the in vitro stability of this compound.

Caption: General workflow for in vitro stability testing.

Protocol 1: Chemical Stability in Buffers

-

Preparation: Prepare a series of buffers (e.g., 100 mM phosphate buffer) at different pH values (e.g., 4.0, 7.4, 9.0).

-

Incubation: Add this compound to each buffer to a final concentration of 10 µM. Incubate at a constant temperature (e.g., 37°C).

-

Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile or methanol (B129727) containing an internal standard.

-

Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining parent compound.

-

Data Analysis: Plot the percentage of remaining this compound against time and determine the first-order degradation rate constant (k) and the half-life (t½).

Protocol 2: Metabolic Stability in Biological Matrices

-

Preparation: Prepare the biological matrix (e.g., liver S9 fraction, cell lysate) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Protein concentration should be determined and standardized.

-

Pre-incubation: Pre-incubate the biological matrix at 37°C for 5 minutes.

-

Initiation: Initiate the reaction by adding this compound to a final concentration of 1 µM.

-

Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots and quench with cold organic solvent.

-

Control Incubations:

-

No-enzyme control: Incubate the compound in buffer without the biological matrix.

-

Heat-inactivated control: Incubate the compound with a heat-inactivated biological matrix.

-

-

Analysis: Quantify the remaining parent compound using LC-MS/MS.

-

Data Analysis: Calculate the half-life and intrinsic clearance.

Analytical Methodology

A robust and sensitive analytical method is crucial for accurate stability assessment.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to monitor the disappearance of the parent compound and the appearance of major degradation products. A reverse-phase C18 column is typically suitable.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying low levels of the parent compound and identifying metabolites in complex biological matrices.[5][7]

Data Presentation and Interpretation

Quantitative data should be summarized in clear and concise tables to facilitate comparison across different conditions.

Table 1: Chemical Stability of this compound in Buffers at 37°C

| pH | Half-life (t½, min) | Degradation Rate Constant (k, min⁻¹) |

| 4.0 | ||

| 7.4 | ||

| 9.0 |

Table 2: Metabolic Stability of this compound in Liver S9 Fraction at 37°C

| Parameter | Value |

| Half-life (t½, min) | |

| Intrinsic Clearance (CLint, µL/min/mg protein) |

Potential Degradation Pathways and Metabolite Identification

Understanding the degradation pathways is key to interpreting the stability data.

Caption: Potential degradation pathways of this compound.

Metabolite identification can be performed using high-resolution mass spectrometry to determine the elemental composition of the degradation products.

Conclusion

Investigating the in vitro stability of this compound is a critical step in understanding its biological relevance and potential as a pharmacological agent. This guide provides a framework for a systematic and comprehensive stability assessment, from initial predictions based on chemical principles to detailed experimental protocols and data analysis. The findings from these studies will be invaluable for guiding future research into the function and application of this intriguing molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 3. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of the rates of acetyl-CoA hydrolysis and synthesis from acetate in rat hepatocytes and the role of these fluxes in substrate cycling - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Crossroads of Auxin Homeostasis: A Technical Guide to the Significance of Indole-3-Acyl Activation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, is a critical regulator of growth and development. The precise control of its cellular concentration is paramount, managed through a dynamic interplay of biosynthesis, transport, and inactivation. A key inactivation pathway, conserved across land plants, is the conjugation of IAA to amino acids, a reaction catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes. This guide delves into the evolutionary and biochemical significance of the activated intermediate at the heart of this process. While traditionally discussed in the context of thioesters like indole-3-acetyl-CoA (IAA-CoA), the central mechanism for GH3 enzymes involves an analogous high-energy intermediate: indole-3-acetyl-adenylate (IAA-AMP) . We will explore the evolutionary roots of this acyl-activation strategy, its biochemical mechanism, its distinction from true thioester-dependent pathways like indole-3-butyric acid (IBA) conversion, and the experimental methodologies used to probe its function.

Evolutionary Perspective: The Rise of Acyl Activation in Phytohormone Control

The capacity to regulate auxin levels via conjugation appears to be a pivotal evolutionary innovation for land plants. While auxin signaling itself has ancient roots in charophycean algae, the sophisticated machinery for maintaining auxin homeostasis, including the GH3 enzyme family, became established and diversified with the transition to terrestrial life[1][2][3].

The evolutionary significance of the GH3 pathway lies in its adoption of a universal biochemical strategy: the activation of a carboxylic acid to overcome the thermodynamic barrier of amide bond formation. This is achieved through the formation of a high-energy acyl-adenylate intermediate (IAA-AMP)[3][4]. This mechanism is not unique to plants; it is a cornerstone of biochemistry, famously used by non-ribosomal peptide synthetases (NRPSs) in bacteria and fungi to assemble complex peptide natural products[1][5][6]. The presence of this adenylation-dependent mechanism in both prokaryotic secondary metabolism and eukaryotic hormone regulation points to a deep evolutionary origin.

The "Thioester World" hypothesis posits that high-energy thioester bonds were a fundamental energy currency in prebiotic metabolism, predating ATP[7][8][9]. The use of acyl-adenylates, which are themselves precursors to thioester formation in some pathways, represents a highly conserved and adaptable biochemical module that evolution has repurposed for diverse functions, from building antibiotics to fine-tuning plant architecture.

In mosses like Physcomitrella patens, GH3 enzymes are already present and function to conjugate IAA, demonstrating that this homeostatic control mechanism was active early in land plant evolution[6]. In higher plants, the GH3 family has expanded, allowing for substrate specificity that mediates crosstalk between different hormone pathways, such as those for auxin and salicylic (B10762653) acid[10].

The Biochemical Core: GH3-Mediated Acyl-Adenylation

The conjugation of IAA to an amino acid by a GH3 enzyme is a two-step process that critically depends on the formation of an activated IAA-adenylate intermediate. It does not directly involve Coenzyme A.

-

Adenylation (Activation): The enzyme first binds ATP and IAA. The carboxyl group of IAA attacks the α-phosphate of ATP, forming a mixed anhydride, IAA-adenylate (IAA-AMP), and releasing pyrophosphate (PPi)[3][4]. This step "charges" the IAA molecule, making it susceptible to nucleophilic attack.

-

Amide Bond Formation: An amino acid, such as aspartate or glutamate, then enters the active site. Its amino group attacks the carbonyl carbon of the activated IAA-AMP intermediate, displacing AMP and forming the final IAA-amino acid conjugate[3][4].

This mechanism is distinct from pathways that utilize Coenzyme A. For example, the conversion of the storage auxin indole-3-butyric acid (IBA) to active IAA is thought to occur via a peroxisomal β-oxidation pathway, which does require the formation of an IBA-CoA thioester as its initial step, catalyzed by enzymes like LONG CHAIN ACYL-COA SYNTHETASE 4 (LACS4)[11].

Signaling and Metabolic Pathways

The activation of IAA and its subsequent conjugation serve as a rapid-response hormonal control system. High levels of free IAA, which promote growth, also induce the expression of GH3 genes. The resulting GH3 enzymes then inactivate the excess IAA, creating a robust negative feedback loop that maintains auxin homeostasis[12].

References

- 1. Efficient rational modification of non-ribosomal peptides by adenylation domain substitution [ouci.dntb.gov.ua]

- 2. biorxiv.org [biorxiv.org]

- 3. Kinetic Basis for the Conjugation of Auxin by a GH3 Family Indole-acetic Acid-Amido Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. scholarworks.uni.edu [scholarworks.uni.edu]

- 10. Structures of a Nonribosomal Peptide Synthetase Module Bound to MbtH-like Proteins Support a Highly Dynamic Domain Architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Proposed LC-MS/MS Method for the Sensitive and Selective Detection of S-2-(indol-3-yl)acetyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of S-2-(indol-3-yl)acetyl-CoA in biological matrices. As no validated method currently exists in the public domain, this protocol is based on established principles for the analysis of other short-chain acyl-CoA and indole-containing molecules.

Introduction

This compound is a thioester of coenzyme A and indole-3-acetic acid (IAA), a key phytohormone of the auxin class. The detection and quantification of such molecules are crucial for understanding metabolic pathways, enzyme kinetics, and the mechanism of action of related therapeutic agents. LC-MS/MS offers the high sensitivity and specificity required for analyzing low-abundance, labile metabolites like acyl-CoAs from complex biological samples.

This application note provides a comprehensive, step-by-step protocol for method development, including sample preparation, chromatographic separation, and mass spectrometric detection.

Principle of the Method

The method employs reversed-phase liquid chromatography for the separation of this compound from other cellular components. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high specificity of MRM is based on monitoring the transition of a specific precursor ion to a characteristic product ion. For acyl-CoAs, a common and abundant fragmentation involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[1][2][3][4][5]

Experimental Protocols

Sample Preparation

Due to the inherent instability of acyl-CoA thioesters, rapid and cold sample processing is critical.[6] The following protocol is a general guideline for the extraction from cell cultures or tissues.

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Extraction Solvent: 75% Acetonitrile / 25% Methanol with 0.2% Formic Acid, chilled to -20°C

-

Internal Standard (IS): A stable isotope-labeled analog (e.g., [¹³C₆]-Indol-3-yl-acetyl-CoA) or a structurally similar acyl-CoA (e.g., Propionyl-CoA) should be used.[3]

-

Microcentrifuge tubes, refrigerated centrifuge (4°C)

Protocol:

-

Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells or tissues, proceed directly to homogenization.

-

Quenching & Lysis: Immediately add 1 mL of -20°C Extraction Solvent per 1-5 million cells or per 10-20 mg of tissue. Add the internal standard to the extraction solvent just before use.

-

Homogenization: Scrape adherent cells or vortex/sonicate suspension cells/tissue homogenates vigorously for 1 minute on ice.

-

Protein Precipitation: Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new, clean tube.

-

Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac) without heating.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as 5% Acetonitrile in 10 mM Ammonium Acetate. Vortex for 30 seconds and centrifuge at 16,000 x g for 5 minutes at 4°C.

-

Analysis: Transfer the final supernatant to an LC autosampler vial for analysis.

Liquid Chromatography (LC)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

| Parameter | Recommended Condition |

|---|---|

| Column | Reversed-phase C18 or C8 column (e.g., 100 x 2.1 mm, 1.8 µm)[1] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 2 |

| 2.0 | 2 |

| 10.0 | 60 |

| 12.0 | 95 |

| 14.0 | 95 |

| 14.1 | 2 |

| 18.0 | 2 |

Mass Spectrometry (MS)

Instrumentation:

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

MS Parameters (Hypothetical): this compound has a molecular formula of C₃₁H₄₀N₇O₁₇P₃S and a monoisotopic mass of 923.1367 Da.

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Detector Mode | Multiple Reaction Monitoring (MRM) |

Proposed MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Use |

|---|---|---|---|---|---|

| This compound | 924.1 | 417.1 | 25-35 | 100 | Quantifier |

| This compound | 924.1 | 428.0 | 30-40 | 50 | Qualifier[4] |

| Internal Standard (IS) | Specific to IS | Specific to IS | Optimized | 100 | Quantifier |

Note: Collision energies should be optimized empirically for the specific instrument being used.

Data Presentation

Quantitative data should be presented in a clear, tabular format. A standard curve must be generated using a serial dilution of a certified reference standard to ensure accurate quantification.

Table 1: Hypothetical Calibration Curve Data

| Concentration (nM) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

|---|---|---|---|

| 0.5 | 1,520 | 510,000 | 0.003 |

| 1.0 | 3,150 | 515,000 | 0.006 |

| 5.0 | 14,980 | 505,000 | 0.030 |

| 10.0 | 30,500 | 512,000 | 0.060 |

| 50.0 | 151,200 | 508,000 | 0.298 |

| 100.0 | 302,500 | 511,000 | 0.592 |

| 500.0 | 1,515,000 | 509,000 | 2.976 |

Linearity: R² > 0.99 Lower Limit of Quantification (LLOQ): 0.5 nM

Visualizations

Workflow and Fragmentation Diagrams

Caption: Overall workflow for this compound analysis.

Caption: Proposed ESI+ fragmentation of this compound.

Conclusion

This application note details a proposed LC-MS/MS method for the detection and quantification of this compound. The protocol provides a robust starting point for researchers, covering sample extraction, chromatographic separation, and mass spectrometric conditions. The inherent high sensitivity and specificity of the MRM approach make it well-suited for the analysis of this and other related acyl-CoA molecules in complex biological matrices. It is essential that this method be fully validated in the specific matrix of interest before its application in regulated studies.

References